CRBN Binding Affinity: 3‑Bromo Positioning Holds Key Pharmacophoric Potential
In the landmark 2023 J. Med. Chem. study, a series of conformationally locked benzamide‑type CRBN binders were optimized for on‑target affinity and reduced off‑target degradation. Although the 3‑bromo compound was not explicitly characterized in that work, the structural similarity of its 3‑bromobenzamide core to the active benzamide‑type ligands (e.g., compounds 11c and 11d) suggests it engages the CRBN surface in a comparable manner [1]. The 3‑bromo substituent is projected to occupy a shallow hydrophobic pocket proximal to the His378/Trp380 region, which is sensitive to halogen size and polarizability. By contrast, the 3‑chloro analog (CAS not listed) would present a smaller van der Waals radius (1.75 Å vs. 1.85 Å for Br) and lower polarizability, potentially reducing hydrophobic packing. The 3‑trifluoromethoxy analog introduces a bulkier, electron‑withdrawing group that could alter the electrostatic complementarity of the binding site .
| Evidence Dimension | CRBN binding affinity (Ki / IC50) |
|---|---|
| Target Compound Data | Not yet reported in peer‑reviewed literature |
| Comparator Or Baseline | Benzamide‑type CRBN binder 11c: Ki = 120 nM (TR‑FRET); 11d: Ki = 85 nM (TR‑FRET) [1] |
| Quantified Difference | Direct comparison not available; systemic SAR trend suggests 3‑bromo may exhibit enhanced affinity relative to 3‑chloro |
| Conditions | TR‑FRET assay using recombinant CRBN‑DDB1 complex |
Why This Matters
Procurement of the 3‑bromo derivative for CRBN‑recruiting PROTACs is warranted when the desired profile requires balanced lipophilicity and polarizability, as inferred from the SAR of closely related benzamide‑type ligands.
- [1] Steinebach, C., et al. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide‑Type Cereblon Binders for the Design of PROTACs. J. Med. Chem. 2023, 66, 14513–14543. View Source
